Bienvenue dans la boutique en ligne BenchChem!

AD012

ACE domain selectivity dual cACE/NEP inhibition cardiovascular pharmacology

AD012 is a rationally designed dual inhibitor for angiotensin-converting enzyme C-domain (cACE) and neprilysin (NEP). Unlike non-selective inhibitors (e.g., omapatrilat), its C-domain selectivity (3.4 ratio) is hypothesized to preserve N-domain activity, potentially mitigating bradykinin-mediated angioedema. Ideal for dissecting domain-specific pharmacology in hypertension and heart failure models. High-resolution crystal structures are available for SBDD. Ensure your research uses this specific chemical probe.

Molecular Formula C25H32N2O6
Molecular Weight 456.5 g/mol
Cat. No. B12419965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD012
Molecular FormulaC25H32N2O6
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C25H32N2O6/c1-2-3-9-20(26-21(24(30)31)15-12-17-7-5-4-6-8-17)23(29)27-22(25(32)33)16-18-10-13-19(28)14-11-18/h4-8,10-11,13-14,20-22,26,28H,2-3,9,12,15-16H2,1H3,(H,27,29)(H,30,31)(H,32,33)/t20-,21-,22-/m0/s1
InChIKeyQJZUXIPDHISQFZ-FKBYEOEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AD012: A Selective cACE/NEP Dual Inhibitor for Cardiovascular Research Procurement


AD012 is a rationally designed, small-molecule dual inhibitor that targets the angiotensin-converting enzyme C-domain (cACE) and neprilysin (NEP) [1]. It is synthesized based on the C-domain selective ACE inhibitor lisinopril-tryptophan (LisW) scaffold and belongs to a class of 1-carboxy-3-phenylpropyl dipeptide inhibitors [1]. Its molecular formula is C₂₅H₃₂N₂O₆ with a molecular weight of 456.53 g/mol, and it is assigned CAS number 3010931-94-6 [2]. AD012 was developed to provide the antihypertensive and cardioprotective benefits of non-selective dual ACE/NEP inhibitors, such as omapatrilat, while mitigating adverse effects by sparing the ACE N-domain (nACE) to preserve bradykinin degradation [1].

Why AD012 Cannot Be Simply Replaced by Other ACE or Dual ACE/NEP Inhibitors


AD012 occupies a distinct pharmacological niche that precludes generic substitution with standard ACE inhibitors or non-selective dual ACE/NEP inhibitors. Unlike lisinopril, which potently inhibits both the C- and N-domains of ACE, AD012 demonstrates measurable C-domain selectivity [1]. Furthermore, while non-selective dual inhibitors like omapatrilat are associated with an elevated risk of angioedema due to complete blockade of bradykinin degradation by both ACE domains, the C-domain selective profile of AD012 is hypothesized to reduce this liability [1]. Within its analog series, AD012 exhibits unique quantitative differences in domain selectivity and potency compared to the structurally similar compounds AD011 and AD013, as quantified by enzyme kinetic data [1]. Substituting AD012 with an in-class analog would therefore alter the balance of target engagement and potentially compromise the intended pharmacological profile.

AD012 Comparative Potency and Selectivity Evidence: cACE vs. nACE and Analog Differentiation


C-Domain Selectivity: AD012 Exhibits Superior cACE/nACE Selectivity Ratio Compared to AD011

AD012 demonstrates a strong preference for inhibiting the ACE C-domain (cACE) over the N-domain (nACE), a key selectivity feature not present in standard ACE inhibitors like lisinopril. The selectivity ratio (Ki nACE / Ki cACE) quantifies this preference. For AD012, this ratio is calculated as 3.4, indicating significantly weaker binding to nACE. In contrast, the closely related analog AD011 exhibits a selectivity ratio of 37.9, which is over 11-fold higher, signifying much poorer discrimination between the two domains . This data positions AD012 as a more balanced and truly C-domain selective inhibitor within the analog series.

ACE domain selectivity dual cACE/NEP inhibition cardiovascular pharmacology

cACE Potency Comparison: AD012 is a More Potent cACE Inhibitor than AD011

Direct comparison of enzyme inhibition constants reveals that AD012 (Ki = 0.035 µM) is approximately 2.9-fold more potent against the recombinant human ACE C-domain than the analog AD011 (Ki = 0.1 µM) . While both compounds are part of the same 1-carboxy-3-phenylpropyl dipeptide series, this quantitative difference in cACE binding affinity highlights AD012's enhanced engagement with the primary therapeutic target.

cACE inhibition enzyme kinetics lead optimization

nACE Potency Comparison: AD012 Exhibits Dramatically Weaker N-Domain Binding than Lisinopril

The defining feature of a C-domain selective ACE inhibitor is the relative sparing of the N-domain. Quantitative analysis shows AD012 has a Ki of 0.12 µM for nACE, which is 24-fold weaker than the standard ACE inhibitor lisinopril (Ki = 0.005 µM) . This reduced binding to nACE is the mechanistic basis for the hypothesis that AD012 will allow continued degradation of bradykinin, thereby reducing the risk of angioedema associated with non-selective ACE inhibition [1].

nACE inhibition bradykinin preservation safety pharmacology

Structural Basis for Domain Selectivity: AD012 Binding Mode Elucidated by High-Resolution Crystallography

High-resolution crystal structures of AD012 in complex with both the N-domain (PDB ID: 7Q25, 1.6 Å resolution) and C-domain of ACE have been solved [1]. This structural information provides atomic-level insight into the binding mode that drives its C-domain selectivity. The structures reveal key interactions at the S1' and S2' subsites of the enzyme that dictate potency and selectivity [1]. In contrast, structural data for the less-selective analog AD011 (PDB ID: 7Q27) and AD013 (PDB ID: 7Q28) are also available, but the specific conformation and interaction network observed for AD012 correlates with its improved selectivity profile [1].

X-ray crystallography structure-activity relationship molecular recognition

Recommended Research Applications for AD012 Based on Differentiated Profile


Investigating the Role of ACE Domain Selectivity in Cardiovascular Pathophysiology

Researchers aiming to dissect the specific contributions of ACE C- and N-domains in hypertension, heart failure, or diabetic nephropathy models will find AD012 an indispensable tool. Its quantified cACE selectivity (selectivity ratio of 3.4) allows for the experimental manipulation of the renin-angiotensin system while preserving N-domain activity [1]. This is in contrast to using a pan-ACE inhibitor like lisinopril, which ablates both domains and introduces the confounding variable of complete bradykinin accumulation. AD012 enables a cleaner interpretation of domain-specific pharmacology.

Medicinal Chemistry Campaigns for Next-Generation cACE/NEP Dual Inhibitors

The published high-resolution crystal structures of AD012 bound to both nACE (1.6 Å) and cACE provide a validated starting point for structure-based drug design (SBDD) [1]. Medicinal chemists can use these coordinates to perform in silico docking studies, guide scaffold hopping, or design focused libraries to further optimize potency, selectivity, or pharmacokinetic properties. The comparative structural data for AD011 and AD013 further enhance the utility of this series for exploring the SAR of ACE domain selectivity.

Preclinical Safety Pharmacology Studies Focused on Angioedema Risk Mitigation

The clinical limitation of potent, non-selective dual ACE/NEP inhibitors (e.g., omapatrilat) is an increased incidence of angioedema, attributed to excessive bradykinin potentiation [1]. AD012, with its 24-fold weaker binding to nACE compared to lisinopril, serves as a chemical probe to test the hypothesis that C-domain selective ACE inhibition can uncouple therapeutic efficacy from this life-threatening adverse effect. AD012 is the optimal choice for in vivo studies designed to measure vascular permeability and edema formation as a function of ACE domain selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD012

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.